Product packaging for Cholest-8(14)-en-3-ol, (3beta)-(Cat. No.:CAS No. 15147-62-3)

Cholest-8(14)-en-3-ol, (3beta)-

Cat. No.: B083279
CAS No.: 15147-62-3
M. Wt: 386.7 g/mol
InChI Key: ONYPIMNXSARKFQ-GKKOJONXSA-N
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Description

Categorization within the Sterol Lipid Class and Steroid Derivatives

Sterols are a subgroup of steroids characterized by a hydroxyl group at the 3-position of the A-ring. wikipedia.org (3β)-Cholest-8(14)-en-3-ol fits this description perfectly. As a cholestane (B1235564) derivative, it belongs to the broader class of steroids, which are organic compounds with a characteristic four-ring carbon skeleton. wikipedia.orgpharmaffiliates.com More specifically, it is classified as a 3β-sterol, indicating the stereochemistry of the hydroxyl group at the C3 position. nih.gov

Table 1: Chemical Identification of (3β)-Cholest-8(14)-en-3-ol

IdentifierValue
IUPAC Name (3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
CAS Number 566-99-4
Molecular Formula C27H46O
Molecular Weight 386.65 g/mol
Synonyms 5α-Cholest-8(14)-en-3β-ol, Doristerol

Data sourced from NIST Chemistry WebBook and PubChem. nist.govnih.gov

Historical Context of its Discovery and Initial Research Significance in Sterol Metabolism Pathways

The significance of (3β)-Cholest-8(14)-en-3-ol and its derivatives in sterol metabolism, particularly in the biosynthesis of cholesterol, has been a subject of research for several decades. Early studies in the late 1960s were pivotal in elucidating the intricate steps of cholesterol synthesis. Research demonstrated the enzymatic conversion of Δ8(14)-cholesten-3β-ol to cholesterol in rat liver homogenates, establishing its role as a direct precursor. nih.gov

Further investigations highlighted the importance of the cholesta-8,14-diene system in the removal of the 14α-methyl group from lanosterol (B1674476), a key step in the conversion of lanosterol to cholesterol. nih.govnih.gov These foundational studies established that intermediates with the Δ8(14) double bond are crucial in the metabolic pathway.

Current Research Focus and Unanswered Questions Regarding the Biological Roles and Metabolic Fates of (3β)-Cholest-8(14)-en-3-ol

Current research continues to explore the multifaceted roles of (3β)-Cholest-8(14)-en-3-ol and its analogs. A significant area of investigation is their potential as inhibitors of sterol synthesis, which has implications for developing hypocholesterolemic agents. For instance, a 15-keto derivative, 5α-cholest-8(14)-en-3β-ol-15-one, has been shown to be a potent inhibitor of sterol biosynthesis and effectively lowers serum cholesterol in animal models. pnas.orgnih.gov

The metabolic fate of (3β)-Cholest-8(14)-en-3-ol and its derivatives is another active area of research. Studies have identified metabolites such as (25R)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one, indicating that the parent compound undergoes further enzymatic modifications in the body. nih.gov

Despite the progress, several questions remain. The precise regulatory mechanisms by which (3β)-Cholest-8(14)-en-3-ol and its metabolites exert their effects on lipid metabolism are not fully understood. nih.gov Further research is needed to unravel the complete spectrum of their biological activities and to explore their potential therapeutic applications. The discovery of novel metabolites and their functions continues to be an exciting frontier in sterol research. nih.gov

Table 2: Key Research Findings on (3β)-Cholest-8(14)-en-3-ol and its Derivatives

Research FocusKey FindingReference
Cholesterol Biosynthesis Enzymatic conversion of Δ8(14)-cholesten-3β-ol to cholesterol demonstrated in rat liver. nih.gov
Cholesterol Biosynthesis The cholesta-8,14-diene system is involved in the removal of the 14α-methyl group during cholesterol synthesis. nih.govnih.gov
Inhibition of Sterol Synthesis 5α-Cholest-8(14)-en-3β-ol-15-one, a derivative, is a potent inhibitor of sterol biosynthesis. pnas.orgnih.gov
Metabolism (25R)-3β,26-dihydroxy-5α-cholest-8(14)-en-15-one is a major metabolite of the 15-keto analog. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B083279 Cholest-8(14)-en-3-ol, (3beta)- CAS No. 15147-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15147-62-3

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20?,21+,23-,25+,26+,27-/m1/s1

InChI Key

ONYPIMNXSARKFQ-GKKOJONXSA-N

SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O

Synonyms

Cholest-8(14)-en-3β-ol

Origin of Product

United States

Biosynthetic Pathways and Metabolic Intermediacy of 3β Cholest 8 14 En 3 Ol

Position within the Mevalonate Pathway Leading to Cholesterol Synthesis

The journey from lanosterol (B1674476) to cholesterol involves a series of demethylations, reductions, and isomerizations. The formation of (3β)-Cholest-8(14)-en-3-ol is a critical juncture in this pathway, representing a point of convergence for different branches of cholesterol synthesis.

The biosynthesis of (3β)-Cholest-8(14)-en-3-ol is intricately linked to the removal of the 14α-methyl group from lanosterol. This process is initiated by the enzyme lanosterol 14α-demethylase (CYP51A1) , a member of the cytochrome P450 superfamily. CYP51A1 catalyzes the oxidative removal of the 14α-methyl group of lanosterol to produce 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. acs.orgnih.gov Following this demethylation, the newly formed Δ14-double bond is reduced by the enzyme sterol Δ14-reductase (TM7SF2) . This reduction is a crucial step that leads to the formation of sterols with a saturated bond at the C14-C15 position, including the direct precursor to (3β)-Cholest-8(14)-en-3-ol.

Under anaerobic conditions, the incubation of [3α-3H]-cholesta-8,14-dien-3β-ol with rat liver homogenates has been shown to form labeled cholest-8(14)-en-3β-ol, demonstrating a direct enzymatic conversion. capes.gov.br

The biosynthesis of cholesterol from lanosterol can proceed through two main routes: the Bloch pathway and the Kandutsch-Russell pathway. These pathways differ primarily in the timing of the reduction of the Δ24 double bond in the sterol side chain.

Lanosterol , the primary precursor, is a C30 sterol that undergoes demethylation at the C14 and C4 positions. nih.govnih.gov The removal of the 14α-methyl group is a prerequisite for the formation of the Δ8(14) double bond characteristic of our subject compound. Research has shown that 4,4′-dimethyl-cholesta-8,14-dien-3β-ol, a derivative of lanosterol, is converted into cholesterol, highlighting the importance of the cholesta-8,14-diene system in the pathway. researchgate.net

Zymosterol (B116435) (cholesta-8,24-dien-3β-ol) is another key intermediate in cholesterol synthesis. nih.govnih.gov It is formed after the demethylation of lanosterol and can be a substrate for enzymes that modify the sterol nucleus. The Δ8 double bond of zymosterol can be isomerized to a Δ7 double bond, a critical step in the final stages of cholesterol formation. The pathway involving (3β)-Cholest-8(14)-en-3-ol represents an alternative route where the Δ8(14) double bond is reduced before the isomerization to the Δ7 position.

The immediate downstream products of (3β)-Cholest-8(14)-en-3-ol metabolism are further intermediates on the path to cholesterol. Under aerobic conditions, labeled (3β)-Cholest-8(14)-en-3-ol is converted to cholest-7-en-3β-ol and ultimately to cholesterol. capes.gov.brnih.gov

Enzymatic Conversions Preceding and Following (3β)-Cholest-8(14)-en-3-ol Formation

The synthesis and degradation of (3β)-Cholest-8(14)-en-3-ol are tightly controlled by a series of specific enzymes that ensure the orderly progression of the cholesterol biosynthetic pathway.

As previously mentioned, the formation of the Δ8(14) double bond is a consequence of the 14α-demethylation of lanosterol by CYP51A1 . The subsequent reduction of the Δ14 double bond in the resulting diene intermediate is catalyzed by sterol Δ14-reductase . This enzyme utilizes NADPH as a cofactor to saturate the C14-C15 double bond, yielding a cholest-8-ene derivative. capes.gov.brnih.gov The precise substrate for this reductase can vary, but it acts on sterols containing the Δ8,14-diene system.

Once formed, (3β)-Cholest-8(14)-en-3-ol is further metabolized towards cholesterol. A key enzymatic step is the isomerization of the Δ8(14) double bond to a Δ7 double bond. This reaction is catalyzed by emopamil (B1663351) binding protein (EBP) , also known as sterol Δ8-Δ7 isomerase. This isomerization is a critical step as it sets the stage for the final reactions in cholesterol synthesis, including the introduction of the Δ5 double bond. researchgate.net Following isomerization, a series of enzymatic reactions, including reduction of the Δ7 double bond and other modifications, ultimately lead to the formation of cholesterol. capes.gov.br

Divergent Metabolic Fates and Formation of Sterol Derivatives of (3β)-Cholest-8(14)-en-ol

While the primary metabolic fate of (3β)-Cholest-8(14)-en-3-ol is its conversion to cholesterol, it can also be a substrate for other enzymatic modifications, leading to the formation of various sterol derivatives. One notable example is the formation of 5α-cholest-8(14)-en-3β-ol-15-one . This 15-oxygenated sterol has been shown to be a potent inhibitor of sterol biosynthesis and can be converted to cholesterol in rat liver homogenates. wikipedia.org The metabolism of this 15-ketosterol can lead to the formation of polar biliary metabolites, suggesting a pathway for its excretion from the body. researchgate.net

Furthermore, other derivatives such as (3β)-Cholesta-4,6-dien-3-ol have been identified and are noted for their potential anti-inflammatory and antifungal properties. The existence of these alternative metabolic pathways suggests that intermediates in cholesterol synthesis, such as (3β)-Cholest-8(14)-en-3-ol, may have biological roles beyond being simple precursors to cholesterol.

Biosynthesis of Oxygenated Derivatives (e.g., 5α-Cholest-8(14)-en-3β-ol-15-one)

The introduction of oxygen-containing functional groups into the sterol nucleus represents a significant metabolic fate for (3β)-Cholest-8(14)-en-3-ol. A prominent example is its conversion to 5α-Cholest-8(14)-en-3β-ol-15-one. This oxygenated derivative is not merely a metabolic byproduct but a potent bioactive molecule in its own right, exhibiting significant inhibitory effects on sterol biosynthesis.

The formation of 5α-Cholest-8(14)-en-3β-ol-15-one from (3β)-Cholest-8(14)-en-3-ol is an oxidative process that likely involves hydroxylation at the C-15 position, followed by oxidation of the resulting hydroxyl group to a ketone. While the specific enzyme responsible for the initial 15-hydroxylation of (3β)-Cholest-8(14)-en-3-ol has not been definitively identified in the available literature, this type of reaction is characteristic of the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comtandfonline.commdpi.com CYP enzymes are well-known for their role in steroid metabolism, catalyzing a variety of oxidation reactions, including hydroxylations, at various positions on the sterol ring. mdpi.comtandfonline.commdpi.com The lability of a hydrogen atom at the C-15 position during cholesterol biosynthesis further suggests a susceptibility to oxidative attack at this site. researchgate.net

Subsequent to its formation, 5α-Cholest-8(14)-en-3β-ol-15-one can be further metabolized. Studies with rat liver homogenates have demonstrated the enzymatic conversion of this 15-ketosterol to cholesterol. nih.govrsc.org This indicates that despite the presence of the 15-oxo group, the molecule can re-enter the main cholesterol biosynthetic pathway. The conversion of the 15-ketosterol back to cholesterol underscores the metabolic plasticity of these later-stage intermediates.

The biological significance of 5α-Cholest-8(14)-en-3β-ol-15-one is highlighted by its potent inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This feedback regulation is a crucial mechanism for maintaining cellular cholesterol homeostasis. The presence of 5α-Cholest-8(14)-en-3β-ol-15-one has been detected in rat skin, with a significant portion found to be in an esterified form, indicating that this oxysterol is a naturally occurring metabolite. nih.govnih.gov

Metabolic Step Substrate Product Putative Enzyme Class Significance
15-Oxygenation(3β)-Cholest-8(14)-en-3-ol5α-Cholest-8(14)-en-3β-ol-15-oneCytochrome P450 (CYP)Production of a potent inhibitor of sterol biosynthesis
Conversion5α-Cholest-8(14)-en-3β-ol-15-oneCholesterolNot fully elucidatedRe-entry into the main cholesterol biosynthetic pathway

Conjugation Pathways (e.g., Acetylation) and their Significance in Sterol Homeostasis

Conjugation represents another important metabolic route for (3β)-Cholest-8(14)-en-3-ol and its derivatives, altering their solubility, transport, and biological activity. A key conjugation reaction is esterification, which involves the attachment of a fatty acid to the 3β-hydroxyl group.

Research has shown that 5α-Cholest-8(14)-en-3β-ol-15-one is an efficient substrate for acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). nih.govwikipedia.org This enzyme catalyzes the transfer of a fatty acyl group from acyl-CoA to the 3β-hydroxyl group of the sterol, forming a cholesteryl ester. The esterification of 5α-Cholest-8(14)-en-3β-ol-15-one has been observed in rat hepatic and jejunal microsomes. nih.gov

The esterification of this oxysterol serves several important functions in sterol homeostasis. Firstly, it acts as a competitive inhibitor of cholesterol esterification. nih.gov By competing with cholesterol for the active site of ACAT, 5α-Cholest-8(14)-en-3β-ol-15-one can modulate the levels of cholesteryl esters in the cell. Secondly, the conversion of the free oxysterol to its esterified form facilitates its storage in lipid droplets. This prevents the accumulation of the biologically active free form in cellular membranes, which could otherwise lead to cytotoxicity or dysregulation of signaling pathways. The finding that a majority (approximately 72%) of the 5α-Cholest-8(14)-en-3β-ol-15-one isolated from rat hair was esterified highlights the physiological relevance of this conjugation pathway. nih.gov

While direct evidence for the acetylation (the transfer of an acetyl group specifically) of (3β)-Cholest-8(14)-en-3-ol in mammalian cells is not extensively detailed in the provided search results, studies in yeast have identified a sterol acetylation/deacetylation cycle. nih.gov This cycle, involving an acetyltransferase (ATF2) and a deacetylase (SAY1), is proposed to control the export of sterol intermediates from the cell. nih.gov Although a direct parallel in mammalian systems for this specific sterol has not been explicitly drawn from the search results, the principle of modifying sterol hydrophobicity and function through acylation is clearly established with the action of ACAT/SOAT on its 15-oxo derivative.

Conjugation Pathway Enzyme Substrate Product Significance in Sterol Homeostasis
EsterificationAcyl-CoA:cholesterol acyltransferase (ACAT/SOAT)5α-Cholest-8(14)-en-3β-ol-15-one5α-Cholest-8(14)-en-3β-ol-15-one ester- Competitive inhibition of cholesterol esterification- Sequestration and storage in lipid droplets- Detoxification of the biologically active free oxysterol

Enzymology and Molecular Mechanisms Associated with 3β Cholest 8 14 En 3 Ol Metabolism

Characterization of Delta(14)-Sterol Reductase (LBR) Activity

The reduction of the Δ14-double bond in sterol precursors is a critical step in cholesterol synthesis, catalyzed by the enzyme Δ14-sterol reductase. In humans, this activity is primarily associated with two proteins: the Lamin B Receptor (LBR) and transmembrane 7 superfamily member 2 (TM7SF2), also known as C14SR. researchgate.netnih.gov LBR is a bifunctional protein located in the inner nuclear membrane, possessing both a sterol reductase domain and a chromatin-binding domain. researchgate.netnih.govnih.gov

The Δ14-sterol reductase activity of LBR is essential for converting sterols containing a C14-15 double bond into their reduced counterparts. researchgate.netelifesciences.org The enzyme demonstrates a degree of substrate promiscuity, capable of reducing the Δ14-bond in various sterol intermediates. nih.gov For instance, it can act on 5α-cholesta-8,14-dien-3β-ol to produce 5α-cholest-8-en-3β-ol. nih.gov

The proposed catalytic mechanism for sterol C-14 reductase involves the addition of a proton to the double bond, followed by the transfer of a hydride ion from the cofactor NADPH. nih.gov This two-step process effectively saturates the double bond, a key transformation in the maturation of the sterol molecule. While both LBR and TM7SF2 exhibit this reductase activity, studies suggest that LBR plays a primary role in human cholesterol biosynthesis. nih.gov However, other research indicates that TM7SF2 (C14SR) is the more regulated enzyme, responding to cellular sterol levels, while LBR appears to be more constitutively active. researchgate.net

The catalytic activity of Δ14-sterol reductase is dependent on the presence of the reducing cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). researchgate.netnih.govnih.gov NADPH provides the necessary hydride ion for the reduction of the sterol's Δ14-double bond. nih.gov

Studies have shown that mutations within the sterol reductase domain of LBR can impair its enzymatic function by decreasing its affinity for NADPH. elifesciences.org This highlights the critical role of cofactor binding for the catalytic efficiency of the enzyme. The enzyme kinetics reveal that the reductase activity is influenced by cellular sterol concentrations, with the expression of the related enzyme, C14SR, being upregulated under conditions of sterol starvation and downregulated when sterol levels are high. nih.gov This regulation is mediated by the sterol regulatory element-binding protein (SREBP-2). nih.gov

Table 1: Key Enzymes in (3β)-Cholest-8(14)-en-3-ol Metabolism

Enzyme Gene Function Cofactor
Delta(14)-Sterol Reductase LBR, TM7SF2 Reduction of the Δ14-double bond NADPH
C-4 Methyl Sterol Oxidase SC4MOL (MSMO1) Demethylation at the C-4 position NAD(P)H, O2
Hydroxysteroid (3β) Dehydrogenase 1 HSD3B1 Oxidation of the 3β-hydroxy group NAD+
Lanosterol (B1674476) 14α-demethylase CYP51A1 Removal of the 14α-methyl group NADPH, O2

Interactions with Other Sterol-Modifying Enzymes within the Biosynthetic Cascade

The metabolism of (3β)-Cholest-8(14)-en-3-ol is not an isolated event but part of a larger, coordinated biosynthetic pathway. Its transformation is dependent on the preceding and subsequent actions of other sterol-modifying enzymes.

Prior to the reduction of the Δ14-bond, the sterol precursor undergoes demethylation at the C-4 position. This process is initiated by the enzyme C-4 methyl sterol oxidase, encoded by the SC4MOL gene (also known as MSMO1). nih.govnih.govresearchgate.net This enzyme catalyzes the first step in the removal of the two methyl groups at the C-4 position of the sterol ring. mdpi.com

SC4MOL is a highly regulated enzyme within the cholesterol biosynthesis pathway. nih.govescholarship.org Its activity is sensitive to cellular sterol levels, and its protein levels are controlled through both transcriptional regulation and post-translational degradation via the ubiquitin-proteasome system, with the E3 ubiquitin ligase MARCHF6 playing a key role. nih.govescholarship.org The accumulation of C4-methylsterols, due to SC4MOL deficiency, can lead to various cellular and developmental issues, underscoring the importance of this demethylation step. nih.govresearchgate.net

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in the metabolism of steroids and sterols by catalyzing the oxidation and reduction of hydroxyl and keto groups. In the context of cholesterol biosynthesis, specific HSDs are involved in modifying the sterol nucleus.

Structural Basis for Enzyme-Substrate Recognition and Catalysis

The crystal structure of a bacterial homolog of human Δ14-sterol reductase provides significant insights into the enzyme's function. nih.gov The enzyme is an integral membrane protein with ten transmembrane segments. nih.gov Its catalytic domain is located in the C-terminal half and forms two interconnected pockets. nih.gov One pocket, facing the cytoplasm, is where the cofactor NADPH binds. The other pocket is accessible from the lipid bilayer and is where the sterol substrate is thought to bind. nih.gov

The recognition of the sterol substrate is not highly specific, which explains the enzyme's ability to act on different sterol intermediates. nih.gov The structure suggests that the reducing end of NADPH and the sterol substrate come together at the junction of these two pockets, facilitating the hydride transfer and the reduction of the Δ14-double bond. nih.gov This structural arrangement is crucial for the enzyme's catalytic activity and provides a molecular basis for understanding how mutations can lead to diseases associated with impaired cholesterol biosynthesis. elifesciences.orgnih.gov

Biological Roles and Cellular Impact of 3β Cholest 8 14 En 3 Ol

Contribution to Cellular Sterol Homeostasis and Membrane Dynamics

As a structural analog of cholesterol and a direct precursor in its biosynthetic pathway, (3β)-Cholest-8(14)-en-3-ol is intrinsically linked to the maintenance of cellular sterol levels and the physical properties of cellular membranes.

Cholesterol is a critical modulator of the physical state of eukaryotic cell membranes. It inserts into phospholipid bilayers, where its rigid ring structure decreases the mobility of fatty acid chains, thereby reducing membrane fluidity and increasing mechanical stiffness in fluid-state membranes. This ordering effect is fundamental to the formation of specialized membrane microdomains known as lipid rafts. These are dynamic, nanoscale assemblies enriched in cholesterol and sphingolipids that serve as platforms for protein trafficking, signal transduction, and other vital cellular processes.

Given the structural similarity of (3β)-Cholest-8(14)-en-3-ol to cholesterol, it is anticipated to have a comparable, though not identical, influence on membrane properties. As an intermediate in cholesterol synthesis, its presence, even if transient, would contribute to the total sterol pool that dictates membrane fluidity and the stability of lipid rafts. However, specific biophysical studies detailing the precise effect of (3β)-Cholest-8(14)-en-3-ol on membrane rigidity and raft organization are not extensively documented in the available scientific literature. Its primary role in this context is serving as a precursor to cholesterol, the principal regulator of these membrane characteristics.

The movement of sterols within and between cells is a complex process essential for maintaining homeostasis. Cholesterol transport occurs through both vesicular and non-vesicular pathways. nih.gov Vesicular transport involves the budding and fusion of membrane-bound vesicles to move lipids between organelles like the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane. nih.gov Non-vesicular transport is mediated by lipid transfer proteins at membrane contact sites, allowing for more rapid sterol movement. nih.gov

Specific transport mechanisms for (3β)-Cholest-8(14)-en-3-ol have not been individually characterized. However, as a sterol intermediate synthesized in the ER, it is presumed to utilize the cell's general sterol transport machinery to move to other compartments or for further metabolic processing. Studies on its metabolite, 5α-cholest-8(14)-en-3β-ol-15-one, have shown it is taken up by cultured cells, indicating it can cross cell membranes and become available for intracellular processes. osti.gov This metabolite was found to be largely associated with the free sterol fraction within the cell, with a smaller portion becoming esterified, a common fate for sterols that are being stored in lipid droplets. osti.gov This suggests that both the parent compound and its metabolites likely engage with the same transport and storage pathways utilized by cholesterol.

Functional Implications in Cellular Signaling and Physiological Processes

Beyond its structural contribution, (3β)-Cholest-8(14)-en-3-ol functions as a key precursor to molecules with significant signaling and regulatory capabilities.

The most significant functional role of (3β)-Cholest-8(14)-en-3-ol is as a precursor to other biologically active sterols. It is an intermediate in the enzymatic pathway that produces cholesterol. nih.gov

Furthermore, it is the direct precursor to 5α-cholest-8(14)-en-3β-ol-15-one, an oxygenated derivative (oxysterol) with potent biological activity. nih.gov This 15-keto metabolite is a powerful inhibitor of cholesterol biosynthesis and demonstrates significant hypocholesterolemic (cholesterol-lowering) effects when administered to animals, including primates. nih.govnih.govcontaminantdb.ca In studies with rhesus monkeys, this 15-keto derivative drastically lowered total serum cholesterol, primarily by reducing low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol levels, while simultaneously increasing high-density lipoprotein (HDL) cholesterol. nih.gov Such a profile is considered beneficial in the context of preventing atherosclerosis. nih.gov Therefore, (3β)-Cholest-8(14)-en-3-ol can be considered a pro-molecule whose metabolic conversion yields highly active regulators of lipid metabolism.

Myeloid cells, which include monocytes, macrophages, and neutrophils, are key components of the immune system whose function is deeply intertwined with lipid metabolism. Cholesterol homeostasis is crucial for their proper development, differentiation, and effector functions, such as phagocytosis and inflammatory responses. For instance, the accumulation of cholesterol in macrophages is a hallmark of atherosclerotic plaque formation.

While direct research specifically linking (3β)-Cholest-8(14)-en-3-ol to myeloid cell differentiation is limited, its role as a precursor to both cholesterol and the potent regulatory oxysterol 5α-cholest-8(14)-en-3β-ol-15-one is highly relevant. By contributing to the cellular pool of cholesterol, it provides an essential structural component for the membranes of these immune cells. Additionally, oxysterols are known to be important signaling molecules in immunity, capable of modulating inflammatory responses. The conversion of (3β)-Cholest-8(14)-en-3-ol to its 15-keto derivative provides a potential pathway for regulating the activity of myeloid cells. However, further investigation is needed to establish a direct causal link between this specific sterol and the differentiation pathways of cells like neutrophils.

Occurrence and Distribution in Diverse Biological Systems

(3β)-Cholest-8(14)-en-3-ol and its metabolites are not ubiquitous but have been identified in a variety of biological systems. The compound itself, also known as Doristerol, has been found in marine invertebrates, with the name suggesting an origin in sponges of the Doris genus or related species. nih.govnih.gov

Its presence has also been noted in certain plants. For example, it has been identified in food items such as green, red, and yellow bell peppers, where it may serve as a potential biomarker for consumption.

The biologically active metabolite, 5α-cholest-8(14)-en-3β-ol-15-one, has been isolated from animal tissues. Notably, it was identified in rat skin and hair, with the majority of the compound in hair being in an esterified form. nih.govresearchgate.net This discovery represented the first isolation of this potent cholesterol regulator from an animal source. nih.gov

Interactive Data Table: Summary of Findings

SectionSubsectionKey Research FindingsCitations
4.1. 4.1.1. As a structural analog and precursor to cholesterol, it is expected to influence membrane fluidity and lipid raft organization.N/A
4.1.2. Presumed to use general vesicular and non-vesicular sterol transport pathways. Its metabolite is taken up by cultured cells. osti.gov, nih.gov, nih.gov
4.2. 4.2.1. It is a direct precursor to cholesterol and the potent hypocholesterolemic agent 5α-cholest-8(14)-en-3β-ol-15-one. nih.gov, nih.gov,, contaminantdb.ca, nih.gov
4.2.2. Its role as a cholesterol precursor is relevant to myeloid cell function, which is dependent on cholesterol homeostasis. Direct evidence is limited.N/A
4.3. N/A Identified in marine sponges (as Doristerol), bell peppers, and its metabolite is found in rat skin and hair. nih.gov, nih.gov, nih.gov,, researchgate.net

Detection and Levels in Mammalian Tissues and Biofluids

While direct quantification of (3β)-Cholest-8(14)-en-3-ol across a wide array of mammalian tissues and biofluids remains an area of active investigation, studies on closely related compounds provide significant insights into its likely presence and distribution. A notable derivative, 5α-cholest-8(14)-en-3β-ol-15-one, has been identified and quantified in rat tissues, suggesting a potential metabolic pathway for the parent compound.

Research has successfully isolated and measured the levels of 5α-cholest-8(14)-en-3β-ol-15-one in both the skin and hair of Sprague-Dawley rats. nih.gov In these studies, gas-liquid chromatography-mass spectrometry was employed to characterize the compound. nih.gov The concentrations were determined using mass fragmentography with the aid of a deuterium- and tritium-labeled internal standard. nih.gov

The findings from these analyses are summarized in the table below:

TissueAnimal ModelMean Level (ng/g ± SEM)Notes
SkinMale Sprague-Dawley Rat84.5 ± 4.1Based on five separate analyses. nih.gov
HairMale Sprague-Dawley Rat143 ± 19Approximately 72% was esterified. nih.gov

These findings represent the first isolation and quantification of this 15-ketosterol from animal tissues and suggest that skin may be a site of its synthesis or accumulation. nih.gov The presence of this derivative points to the existence of its precursor, (3β)-Cholest-8(14)-en-3-ol, within the mammalian metabolome. Further research is necessary to establish the precise concentrations of (3β)-Cholest-8(14)-en-3-ol in various biofluids such as blood plasma and in other tissues. The study of related sterols like zymostenol (B45303) (5α-Cholest-8-en-3β-ol), a known intermediate in cholesterol biosynthesis, further supports the involvement of the cholest-8(14)-ene (B1629867) backbone in mammalian sterol metabolism.

Identification in Fungi and Plant Extracts

The structural motif of (3β)-Cholest-8(14)-en-3-ol is also found in other kingdoms of life, including fungi and plants, where it plays a role in their unique metabolic pathways.

In the realm of mycology, studies involving the yeast Saccharomyces cerevisiae have shed light on sterols with a similar C8-C14 double bond. When cultured with the azasterol antimycotic agent, 15-aza-25-methylene-D-homocholesta-8,14-dien-3β-ol, Saccharomyces cerevisiae has been shown to accumulate a sterol identified as ergosta-8,14-dien-3β-ol. nih.gov This accumulation is a result of the inhibition of the Δ14-sterol reductase enzyme by the azasterol, leading to a buildup of the ergosta-8,14-dien-3β-ol intermediate. nih.gov This finding is significant as it supports the proposed biosynthetic pathways for sterols in yeast.

OrganismConditionAccumulated Sterol
Saccharomyces cerevisiaeCultured with 15-aza-25-methylene-D-homocholesta-8,14-dien-3β-ol (75 ng/ml)Ergosta-8,14-dien-3β-ol

In the plant kingdom, the presence of related phytosterols (B1254722) is well-documented. While direct isolation of (3β)-Cholest-8(14)-en-3-ol from a wide range of plant extracts is not extensively reported, a contaminant database has indicated the potential presence of 5alpha-Cholest-8(14)-en-3beta-ol in food items such as green, red, yellow, and orange bell peppers. contaminantdb.ca The analysis of phytosterols in plant matrices is a complex process often requiring sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the multitude of sterol structures. aocs.org The general framework for the biosynthesis of sterols in plants involves intermediates that are structurally analogous to (3β)-Cholest-8(14)-en-3-ol, suggesting its potential, albeit likely transient, existence in plant metabolic pathways. nih.gov

Advanced Analytical Methodologies for Research on 3β Cholest 8 14 En 3 Ol

Isotopic Labeling and Tracer Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of (3β)-Cholest-8(14)-en-3-ol and understanding the dynamics of sterol metabolism.

Tritium (B154650) (³H) and Carbon-14 (¹⁴C) are commonly used radioisotopes for labeling sterol molecules, enabling researchers to track their conversion through various metabolic steps. For instance, tritium-labeled 14α-methyl-5α-cholest-7-en-3β-ol has been synthesized to study its enzymatic demethylation, a key process in the cholesterol biosynthesis pathway. nih.govnih.gov Such tracer studies have been instrumental in demonstrating the biological conversion of related sterols and understanding the intricate steps of cholesterol synthesis. nih.govnih.govnih.govnih.gov The use of tritiated water has also been employed to investigate the biosynthesis of cholesterol, providing insights into the involvement of the C-15 position and the removal of the 14α-methyl group. nih.gov

A study on the enzymatic conversion of [2,4-³H]5α-cholest-8(14)-ene-3β,7α,15α-triol and [2,4-³H]5α-cholest-8(14)-en-3β-ol-15-one further illustrates the application of tritium labeling in understanding the metabolism of cholest-8(14)-en-3-ol derivatives. acs.org These labeled compounds allow for sensitive detection and quantification of metabolic products, providing critical data on reaction rates and pathway efficiencies.

Mass spectrometry (MS) coupled with isotopic labeling offers enhanced capabilities for metabolic research. Isotope ratio mass spectrometry (IRMS) is particularly valuable for precisely measuring the abundance of stable isotopes, such as ¹³C, in metabolic products. researchgate.net This technique provides high precision in determining the incorporation of labeled precursors into cholesterol and its intermediates. researchgate.net For example, on-line gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) has been successfully used to study human cholesterol metabolism using [3,4-¹³C]cholesterol. researchgate.net

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are employed for metabolic profiling, allowing for the simultaneous detection and quantification of multiple sterols and their metabolites in complex biological samples. nih.govdiva-portal.org This approach, often combined with chromatographic separation, enables a comprehensive view of the sterol landscape within a cell or tissue. For instance, a method using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) can quantitatively determine a series of oxysterols synthesized by cholesterol hydroxylases in living mammalian cells. nih.gov Furthermore, isotope dilution/mass spectrometry is considered a definitive method for the accurate determination of total serum cholesterol. nih.gov

Chromatographic Techniques for High-Resolution Separation and Purification

Chromatography is indispensable for isolating and purifying (3β)-Cholest-8(14)-en-3-ol and its related compounds from complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols. nist.govnist.gov It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. Prior to analysis, sterols are often derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers, which improves their volatility and chromatographic behavior. nist.gov

GC-MS is widely used for both the qualitative identification and quantitative measurement of sterols in various biological samples, including brain tissue and food products. researchgate.netcapes.gov.brmdpi.com The technique allows for the separation and detection of cholesterol precursors like lathosterol (B1674540). researchgate.netcapes.gov.br In selected ion monitoring (SIM) mode, GC-MS provides excellent sensitivity and selectivity for the quantification of specific sterols, even at low concentrations. mdpi.com For instance, a GC-MS method has been developed for the detection and quantification of lathosterol in rabbit brain, utilizing a liquid-liquid extraction procedure followed by a silylation step. researchgate.net

Table 1: GC-MS Parameters for Sterol Analysis

ParameterValue/ConditionSource
Column HP-5MS capillary GC column (30 m × 0.25 mm × 0.25 μm) nih.gov
Carrier Gas Helium mdpi.comnih.gov
Injector Temperature 275-280°C mdpi.comnih.gov
Detector/Transfer Line Temperature 280-315°C mdpi.comnih.gov
Oven Temperature Program Initial hold at 60-200°C, followed by a ramp up to 300-310°C mdpi.comnih.gov
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Detection Mode Total Ion Monitoring (TIC) or Selected Ion Monitoring (SIM) mdpi.commdpi.com

This table presents a generalized set of parameters. Specific conditions may vary depending on the analytes and the biological matrix.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of sterols from biological extracts. nih.govnih.govetsu.edu Reversed-phase HPLC, typically using a C18 column, is commonly employed to resolve different sterol species based on their hydrophobicity. nih.gov HPLC can be coupled with various detectors, including mass spectrometry (HPLC-MS), for sensitive and specific quantification. nih.gov This combination allows for the analysis of a wide range of sterols in mammalian cells and tissues. nih.gov

Medium pressure liquid chromatography (MPLC) is another valuable tool, particularly for the preparative-scale purification of sterols. cabidigitallibrary.orgak-bio.comstratochem.comyoutube.com MPLC operates at lower pressures than HPLC but offers higher resolution and faster separation times compared to traditional column chromatography. cabidigitallibrary.org It is effective for separating fractions of crude extracts, which can then be further analyzed by other techniques. stratochem.com For example, MPLC has been used in the purification of 5α-cholest-8(14)-en-3β-ol-15-one from rat skin. nih.gov

Table 2: Comparison of Chromatographic Techniques for Sterol Analysis

TechniquePrinciplePrimary Application for (3β)-Cholest-8(14)-en-3-olAdvantages
GC-MS Separation of volatile compounds followed by mass-based detection.Qualitative and quantitative analysis in complex biological mixtures.High resolution, high sensitivity, and structural information from mass spectra.
HPLC Separation of compounds in a liquid mobile phase passing through a solid stationary phase.Analytical and preparative separation of sterol fractions.Versatile, applicable to a wide range of sterols without derivatization, can be coupled with MS.
MPLC Liquid chromatography at moderate pressures.Preparative purification of sterols from crude extracts for further analysis.Higher resolution than column chromatography, faster separation, suitable for larger sample loads.

Spectroscopic Methods for Structural Confirmation of Metabolites and Derivatives

Spectroscopic techniques are essential for the unambiguous structural elucidation of (3β)-Cholest-8(14)-en-3-ol and its various metabolites and synthetic derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical structure of a molecule. acs.orgmdpi.com These techniques are used to determine the connectivity of atoms and the stereochemistry of the molecule. For instance, ¹³C NMR studies have been crucial in assigning the structure of inhibitors of sterol synthesis, such as derivatives of 5α-cholest-8(14)-en-3β-ol-15-one. acs.orgnih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. nist.gov High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy. The electron impact mass spectral fragmentation of δ⁸(¹⁴)-15-ketosterols and their derivatives has been evaluated to aid in their characterization. nih.gov

Infrared (IR) spectroscopy can be used to identify the functional groups present in a molecule, while ultraviolet (UV) spectrophotometry is useful for compounds containing chromophores, such as conjugated double bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed stereochemical analysis of (3β)-Cholest-8(14)-en-3-ol. This non-destructive technique provides comprehensive information about the molecular structure, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are instrumental in elucidating the precise three-dimensional structure of the molecule.

The ¹H NMR spectrum of (3β)-Cholest-8(14)-en-3-ol would exhibit characteristic signals for its various protons. The proton at the C3 position, bearing the hydroxyl group, would appear as a multiplet, with its chemical shift and coupling constants providing information about the β-orientation of the hydroxyl group. The complex region of the spectrum would contain overlapping signals from the numerous methylene (B1212753) and methine protons of the sterol nucleus and the side chain. The methyl protons at C18, C19, C21, C26, and C27 would appear as singlets or doublets in the upfield region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete and unambiguous assignment of all proton and carbon signals. COSY experiments establish the connectivity between adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. HMBC, on the other hand, reveals long-range correlations between protons and carbons, which is crucial for piecing together the entire molecular framework and confirming the location of the double bond and the stereochemistry of the various chiral centers. For instance, HMBC correlations from the methyl protons can help in assigning the quaternary carbons of the steroid nucleus.

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbons in (3β)-Cholest-8(14)-en-3-ol based on Analogous Steroids

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C3~71Based on the chemical shift of C3 in cholesterol and other 3β-hydroxy sterols.
C8~134Olefinic carbon, based on data for Δ⁸-sterols.
C14~135Olefinic carbon, based on data for Δ⁸⁽¹⁴⁾-sterols.
C18~12Typical chemical shift for the C18 angular methyl group in the steroid nucleus.
C19~19Typical chemical shift for the C19 angular methyl group in the steroid nucleus.

Note: These are predicted values and may vary in an actual experimental spectrum.

Development of High-Throughput Screening Assays for Modulators of Sterol Metabolism

High-throughput screening (HTS) plays a pivotal role in the discovery of novel modulators of sterol metabolism, including compounds that may affect the levels or activity of (3β)-Cholest-8(14)-en-3-ol. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that interact with a specific biological target or pathway. The development of robust and reliable HTS assays is a critical step in this process.

The primary goal in this context is to identify compounds that either inhibit or enhance the enzymes involved in the cholesterol biosynthesis pathway, particularly those acting on or producing (3β)-Cholest-8(14)-en-3-ol. These enzymes include, but are not limited to, lanosterol (B1674476) synthase, sterol Δ¹⁴-reductase, and 3β-hydroxysteroid dehydrogenase/isomerase.

The development of an HTS assay for modulators of sterol metabolism typically involves several key stages:

Target Selection and Assay Principle: The first step is to choose a specific enzyme or cellular pathway as the target. The assay principle can be based on various detection methods, such as fluorescence, luminescence, or mass spectrometry, to measure the activity of the target.

Assay Development and Optimization: This stage involves developing a robust and reproducible assay in a miniaturized format (e.g., 96-well or 384-well plates) suitable for automation. nih.gov Key parameters such as substrate concentration, enzyme concentration, incubation time, and buffer conditions are optimized to achieve a good signal-to-noise ratio and assay sensitivity.

Cell-Based vs. Biochemical Assays:

Biochemical assays use purified enzymes and measure their activity directly. These assays are often simpler to develop and interpret but may not fully recapitulate the cellular environment.

Cell-based assays utilize whole cells and measure the effect of compounds on a cellular process. These assays are more physiologically relevant as they account for factors like cell permeability and metabolism of the test compounds. For instance, a cell-based assay could involve incubating cells with a labeled precursor (e.g., ¹³C-acetate) and then using mass spectrometry to quantify the levels of various sterol intermediates, including (3β)-Cholest-8(14)-en-3-ol, in the presence of test compounds.

High-Throughput Screening Campaign: Once the assay is validated, it is used to screen a large library of compounds. Automation and robotics are heavily employed to handle the large number of samples efficiently.

Hit Confirmation and Validation: Compounds identified as "hits" in the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and elucidate their mechanism of action.

Table 2: Examples of High-Throughput Screening Assay Formats for Sterol Metabolism Modulators

Assay TypeTargetPrincipleDetection Method
BiochemicalPurified sterol Δ¹⁴-reductaseMeasurement of substrate depletion or product formation.Mass Spectrometry (LC-MS) or Fluorescence
Cell-BasedEndogenous sterol biosynthesis pathwayQuantification of changes in the levels of sterol intermediates, including (3β)-Cholest-8(14)-en-3-ol, in cells treated with test compounds.Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Reporter Gene AssayPromoter of a gene responsive to sterol levelsMeasurement of the expression of a reporter gene (e.g., luciferase) linked to a sterol-responsive promoter.Luminescence

The development of these advanced analytical and screening methodologies is crucial for advancing our understanding of the role of (3β)-Cholest-8(14)-en-3-ol in health and disease and for the identification of new therapeutic agents that target sterol metabolism.

Comparative and Interdisciplinary Research on 3β Cholest 8 14 En 3 Ol

Comparison with Other Δ8-Sterols and Related Sterol Intermediates

Metabolic Relationship to Δ7-Sterols (e.g., Lathosterol) and Δ24-Sterols (e.g., Zymosterol)

(3β)-Cholest-8(14)-en-3-ol is a key intermediate in cholesterol biosynthesis, and its metabolic position is intricately linked with other important sterols such as lathosterol (B1674540) (a Δ7-sterol) and zymosterol (B116435) (a Δ24-sterol). In the Kandutsch-Russell pathway of cholesterol synthesis, which is prominent in the skin, the reduction of the Δ24 double bond in zymosterol can occur before the isomerization of the Δ8(14) double bond. reactome.org This pathway highlights the close metabolic proximity of these intermediates.

Under anaerobic conditions, rat liver homogenates can convert 5α-cholesta-8,14-dien-3β-ol into several products, including cholest-8-en-3β-ol, cholest-8(14)-en-3β-ol, and cholest-7-en-3β-ol (lathosterol). researchgate.net This demonstrates a direct enzymatic link between a Δ8,14-diene and both Δ8 and Δ7 sterols. The isomerization of the Δ8 bond to the Δ7 position is a critical step in the main cholesterol biosynthesis pathway. researchgate.net This reaction, catalyzed by sterol Δ8-Δ7 isomerase (also known as emopamil-binding protein or EBP), converts Δ8-sterols to their corresponding Δ7-isomers. researchgate.netnih.gov For instance, cholest-8-en-3β-ol is converted to lathosterol (cholest-7-en-3β-ol). The reversibility of this isomerization has been studied, indicating a dynamic equilibrium between these two classes of sterols under certain conditions. researchgate.net

Zymosterol, a Δ24-sterol, is another crucial branch point in cholesterol synthesis. reactome.org The reduction of the Δ24 double bond of zymosterol is a key step that distinguishes the Bloch and Kandutsch-Russell pathways. reactome.orgnih.gov In the Bloch pathway, prominent in the liver, the modification of the sterol nucleus precedes the reduction of the side chain's Δ24 double bond. reactome.org Conversely, in the Kandutsch-Russell pathway, this reduction can occur earlier. reactome.org The enzymatic studies on the cloned human sterol C8–C7 isomerase and microsomal rat C24(25)-reductase have helped to clarify that the Δ24(25)-double bond of zymosterol is reduced before the formation of the Δ5 double bond in cholesterol. nih.gov

Distinctive Features in Comparison to Methylated Sterols (e.g., 4α-Methyl-5α-cholest-8(14)-en-3β-ol, FF-MAS)

(3β)-Cholest-8(14)-en-3-ol is an unmethylated sterol, which sets it apart from methylated intermediates like 4α-Methyl-5α-cholest-8(14)-en-3β-ol, also known as Follicular Fluid Meiosis-Activating Sterol (FF-MAS). nih.gov This structural difference, specifically the presence or absence of a methyl group at the C4 position, has significant implications for their roles in the sterol biosynthetic pathway and their biological activities.

The removal of the methyl groups at the C4 and C14 positions is a fundamental process in the conversion of lanosterol (B1674476) to cholesterol. nih.govnih.gov In mammals, the demethylation at C14, catalyzed by CYP51, occurs first, leading to intermediates that still possess methyl groups at C4. nih.gov Subsequent demethylation at the C4 position involves a complex of enzymes. nih.gov Therefore, 4α-methylated sterols like FF-MAS are precursors to unmethylated sterols in this pathway.

While both (3β)-Cholest-8(14)-en-3-ol and FF-MAS are intermediates, their accumulation due to genetic or chemical inhibition of downstream enzymes can lead to distinct cellular and physiological effects. For instance, the accumulation of certain 8,9-unsaturated sterols, which can be derived from these intermediates, has been linked to enhanced oligodendrocyte formation, suggesting a potential role in myelination. nih.gov

Cross-Species Analysis of (3β)-Cholest-8(14)-en-3-ol Metabolism

Similarities and Differences in Eukaryotic Sterol Biosynthesis Systems

The biosynthesis of sterols is a hallmark of eukaryotes, although the specific pathways and end products can vary significantly across different kingdoms. nih.govfrontiersin.org The core pathway, involving the cyclization of 2,3-oxidosqualene (B107256) and subsequent demethylations and isomerizations, is largely conserved. nih.govfrontiersin.org However, the enzymes involved and the preferred order of reactions can differ. For example, in fungi and plants, the primary sterol produced is ergosterol (B1671047) and phytosterols (B1254722), respectively, whereas in animals it is cholesterol. frontiersin.orgnih.gov

The last eukaryotic common ancestor (LECA) is believed to have possessed a sophisticated sterol synthesis pathway with a diverse set of enzymes, including those for C-14 reduction and Δ8-Δ7 isomerization. nih.gov This suggests that the fundamental machinery for metabolizing intermediates like (3β)-Cholest-8(14)-en-3-ol was established early in eukaryotic evolution.

Interestingly, some bacteria have acquired genes for sterol synthesis through horizontal gene transfer from eukaryotes. nih.gov For instance, Methylococcus capsulatus produces 4α-methyl-5α-cholest-8(14)-en-3β-ol and 4,4-dimethyl-5α-cholest-8(14)-en-3β-ol. nih.gov The presence of a homolog of DHCR24, a Δ24-reductase, in this bacterium, which is likely acquired from eukaryotes, is consistent with the production of these sterols. nih.gov

Implications for Phylogenomic Studies of Sterol Synthesis Pathways

The diversity and distribution of enzymes involved in sterol biosynthesis, including those that metabolize (3β)-Cholest-8(14)-en-3-ol, provide valuable data for phylogenomic studies. By comparing the presence, absence, and sequence of these enzymes across different species, researchers can reconstruct the evolutionary history of these pathways. nih.gov

The existence of non-orthologous but functionally redundant enzymes, such as different C-14 reductases (ERG24/FK) and Δ8-Δ7 isomerases (ERG2/EBP) in various eukaryotic lineages, points to a complex evolutionary history involving gene duplication, divergence, and potentially horizontal gene transfer. nih.gov Studying the evolution of these enzymes helps to understand how different eukaryotic groups have adapted their sterol synthesis to produce a specific set of sterols tailored to their physiological needs. The presence of sterol synthesis genes in some prokaryotes further complicates this picture and highlights the role of inter-domain gene transfer in the evolution of metabolic pathways. nih.gov

Integration with Other Lipid Metabolic Pathways and Networks

The metabolism of (3β)-Cholest-8(14)-en-3-ol is tightly integrated with other lipid metabolic pathways, forming a complex regulatory network. Sterol metabolism, in general, is closely linked to fatty acid and glycerolipid metabolism. For instance, sterols can be esterified with fatty acids for storage and transport. nih.gov

Furthermore, intermediates in the sterol biosynthetic pathway can act as signaling molecules that regulate other metabolic processes. For example, certain oxysterols, which can be derived from cholesterol and its precursors, are ligands for nuclear receptors that control the expression of genes involved in lipid metabolism. The accumulation of specific sterol intermediates, including those related to (3β)-Cholest-8(14)-en-3-ol, due to enzymatic inhibition can have widespread effects on cellular lipid homeostasis. nih.gov

The regulation of cholesterol biosynthesis itself is a prime example of this integration. The key regulatory enzyme, HMG-CoA reductase, is controlled by a feedback mechanism involving sterols. youtube.com When cellular cholesterol levels are high, the synthesis of HMG-CoA reductase is suppressed, thus reducing the flow of precursors through the pathway, including the formation of (3β)-Cholest-8(14)-en-3-ol. This intricate control ensures that the production of cholesterol and its intermediates is balanced with the cell's needs and the availability of other lipids.

Future Directions and Emerging Research Avenues

Unraveling Novel Regulatory Mechanisms of (3β)-Cholest-8(14)-en-3-ol Metabolism

While the enzymatic steps leading to and from (3β)-Cholest-8(14)-en-3-ol are known, the precise mechanisms that regulate its concentration and flux through the biosynthetic pathway remain an active area of investigation. Future research will likely focus on identifying novel transcription factors, beyond the well-known SREBPs and LXRs, that specifically modulate the expression of enzymes responsible for its synthesis and conversion, such as 3β-hydroxysteroid-Δ8,Δ14-reductase (DHCR14) and emopamil (B1663351) binding protein (EBP, a Δ8-Δ7 sterol isomerase).

Furthermore, post-translational modifications of these enzymes, including phosphorylation, ubiquitination, and acetylation, could provide a rapid and dynamic layer of regulation. Investigating how cellular signaling pathways influence these modifications in response to varying levels of (3β)-Cholest-8(14)-en-3-ol or other sterol intermediates is a critical next step. The concept of enzyme clustering into "metabolons" for efficient substrate channeling in cholesterol synthesis is gaining traction. mdpi.com Research is needed to determine if the enzymes involved in the metabolism of (3β)-Cholest-8(14)-en-3-ol form such physical complexes, which would have significant implications for metabolic efficiency and regulation. mdpi.com

Application of Omics Technologies to Sterol Discovery and Pathway Analysis

The advent of high-throughput "omics" technologies is revolutionizing the study of sterol metabolism. nih.govmdpi.com These approaches provide a global, unbiased view of the molecular changes occurring within a cell or organism, offering new opportunities for discovery. nih.govplos.org

Lipidomics: Advanced mass spectrometry-based lipidomics allows for the sensitive and specific quantification of a vast array of lipid species, including low-abundance sterol intermediates like (3β)-Cholest-8(14)-en-3-ol. unimi.itnih.gov Future lipidomics studies will be crucial for mapping the dynamic changes in the entire sterolome in response to genetic, pharmacological, or dietary perturbations, revealing how the levels of (3β)-Cholest-8(14)-en-3-ol correlate with other lipids and identifying potential biomarkers for diseases associated with dysregulated sterol metabolism. unimi.itcreative-proteomics.comresearchgate.net

Proteomics: Quantitative proteomics can identify changes in the abundance and post-translational modifications of enzymes and regulatory proteins involved in the cholesterol synthesis pathway. unimi.it This can help pinpoint which enzymes are key control points for regulating the flux of (3β)-Cholest-8(14)-en-3-ol. Integrating proteomics with lipidomics data can establish direct links between specific enzyme levels and the concentration of their sterol substrates or products. olink.com

Metabolomics & Transcriptomics: Broader metabolomic analyses can situate the metabolism of (3β)-Cholest-8(14)-en-3-ol within the larger context of cellular metabolism. nih.gov When combined with transcriptomics, which measures gene expression, researchers can build comprehensive models of how cellular metabolic networks are rewired and how these changes are transcriptionally regulated. plos.org Multi-omics integration is a powerful approach to uncover novel genes, metabolites, and pathways linked to (3β)-Cholest-8(14)-en-3-ol function. nih.govplos.orgnih.gov

Omics TechnologyApplication to (3β)-Cholest-8(14)-en-3-ol ResearchPotential Insights
LipidomicsPrecise quantification of (3β)-Cholest-8(14)-en-3-ol and related sterol intermediates in various biological samples.Understanding its dynamic regulation, identifying correlations with other lipids, and discovering potential disease biomarkers. unimi.itcreative-proteomics.com
ProteomicsProfiling the expression levels and modification status of enzymes like DHCR14 and EBP.Identifying key regulatory enzymes and post-translational control mechanisms. mdpi.comunimi.it
TranscriptomicsMeasuring the mRNA expression of genes involved in the entire cholesterol biosynthesis pathway.Revealing transcriptional control networks and identifying novel regulatory factors. plos.org
MetabolomicsAssessing global metabolic changes that occur alongside fluctuations in (3β)-Cholest-8(14)-en-3-ol levels.Placing its metabolism within the broader context of cellular metabolic pathways. nih.gov

Development of Advanced Bioanalytical Tools for in vivo and in vitro Sterol Studies

Progress in understanding the roles of specific sterols is often paced by the available analytical technology. The development of more sophisticated bioanalytical tools is essential for both in vivo and in vitro studies of (3β)-Cholest-8(14)-en-3-ol.

Future advancements will likely focus on enhancing the sensitivity and specificity of mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which are the gold standards for sterol analysis. elifesciences.orgnih.gov This includes developing novel derivatization strategies to improve ionization efficiency and creating more comprehensive spectral libraries for unambiguous identification of sterol isomers. nih.gov Furthermore, there is a growing need for methods that can visualize the subcellular localization of specific sterols like (3β)-Cholest-8(14)-en-3-ol. The development of fluorescent probes or imaging mass spectrometry could provide unprecedented insights into its trafficking and distribution within cellular membranes and organelles.

Analytical TechniquePrincipleAdvancements for Sterol Studies
LC-MS/MSSeparation by liquid chromatography followed by mass analysis and fragmentation.Improved columns for better isomer separation; higher resolution MS for accurate mass determination. elifesciences.orgnih.gov
GC-MSSeparation of volatile derivatives by gas chromatography followed by mass analysis.New derivatization methods to increase sensitivity for low-abundance sterols. nih.gov
Imaging Mass SpectrometryLabel-free imaging of molecules directly from tissue sections.Enabling visualization of the spatial distribution of (3β)-Cholest-8(14)-en-3-ol within tissues and cells.
Fluorescent ProbesMolecules that bind specifically to a target sterol and fluoresce upon binding.Allowing for real-time tracking of sterol dynamics in living cells. researchgate.net

Computational Modeling of Sterol-Enzyme Interactions and Metabolic Pathway Fluxes

Computational approaches are becoming indispensable tools for dissecting the complexities of metabolic pathways. acs.orgnih.gov In the context of (3β)-Cholest-8(14)-en-3-ol, computational modeling can provide insights that are difficult to obtain through experimental methods alone.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between (3β)-Cholest-8(14)-en-3-ol and the active sites of enzymes like DHCR14 and EBP. researchgate.netnih.gov These simulations can predict binding affinities, identify key amino acid residues involved in catalysis, and help explain enzyme substrate specificity. acs.orgnih.gov Such studies are crucial for understanding how mutations in these enzymes might lead to disease and for designing specific inhibitors.

Q & A

Q. What analytical techniques are most effective for identifying and characterizing Cholest-8(14)-en-3-ol, (3β)- in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical. For GC-MS, derivatization (e.g., acetylation) enhances volatility and detection sensitivity . In HPLC, straight-phase silica columns with hexane-isopropanol mobile phases (94:6) achieve baseline separation of stereoisomers and hydroxylated derivatives, monitored at 240 nm . Quantification requires calibration curves using purified standards .

Q. How can researchers synthesize and purify Cholest-8(14)-en-3-ol, (3β)- derivatives for metabolic studies?

  • Methodological Answer : Oxidation of Δ8(14)-diene precursors using methyltrioxorhenium–H₂O₂–urea systems in chloroform or diethyl ether yields polyoxygenated derivatives (e.g., 9β-hydroxy-15-oxo-5α-cholest-8(14)-en-3β-yl acetate). Purification involves silica gel chromatography, followed by recrystallization in hexane-isopropanol . For novel analogs, side-chain modifications (e.g., introducing methyl groups at C24) require regioselective enzymatic hydroxylation by CYP27A1 .

Q. What protocols are recommended for isolating Cholest-8(14)-en-3-ol, (3β)- from natural sources like insects or plants?

  • Methodological Answer : Lipophilic extracts from organisms like Brachystola magna or Schistocerca gregaria are prepared via Soxhlet extraction using chloroform-methanol (2:1). Sterol fractions are separated using thin-layer chromatography (TLC) with hexane-ethyl acetate (7:3), and target compounds are identified via GC-MS retention indices and fragmentation patterns matching spectral libraries .

Advanced Research Questions

Q. How do structural modifications (e.g., C24 methylation) affect the metabolic stability and enzymatic interactions of Cholest-8(14)-en-3-ol, (3β)- analogs?

  • Methodological Answer : Introducing a 24S-methyl group reduces CYP27A1-mediated hydroxylation rates by 40-fold compared to unmodified analogs. Kinetic assays (Km and Kcat determination) with recombinant CYP27A1, adrenodoxin, and NADPH in Tris-acetate buffer (pH 7.4) reveal catalytic inefficiencies (Kcat/Km = 1.1 μM⁻¹ vs. 15 μM⁻¹ for the parent compound) . Solubility tests in cyclodextrin vs. acetone confirm that presentation methods do not bias results .

Q. How can researchers resolve contradictions in reported metabolic pathways of Cholest-8(14)-en-3-ol, (3β)- derivatives?

  • Methodological Answer : Discrepancies in hydroxylation patterns (e.g., 27- vs. 28-hydroxylation) are addressed via isotopic labeling (e.g., deuterated substrates) and tandem MS/MS analysis. Negative controls (e.g., omitting NADPH in CYP27A1 assays) and side-by-side comparisons with known substrates (e.g., 7α-hydroxy-4-cholesten-3-one) validate specificity .

Q. What experimental designs are optimal for studying the biological roles of Cholest-8(14)-en-3-ol, (3β)- in cholesterol homeostasis?

  • Methodological Answer : In vitro assays using liver microsomes or recombinant enzymes (e.g., CYP7A1, CYP27A1) quantify oxysterol production via LC-MS. In vivo models (e.g., hypercholesterolemic rodents) assess hypolipidemic effects. Dose-response studies with 15-ketosterol analogs (15–22 μM) monitor LDL receptor upregulation and HMG-CoA reductase inhibition .

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